3-Mercaptopropionic acid

Catalog No.
S603739
CAS No.
107-96-0
M.F
C3H6O2S
M. Wt
106,14 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptopropionic acid

CAS Number

107-96-0

Product Name

3-Mercaptopropionic acid

IUPAC Name

3-sulfanylpropanoic acid

Molecular Formula

C3H6O2S

Molecular Weight

106,14 g/mole

InChI

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)

InChI Key

DKIDEFUBRARXTE-UHFFFAOYSA-N

SMILES

C(CS)C(=O)O

Solubility

Sol. H2O, EtOH, Et2O
SOL IN WATER, ALCOHOL, BENZENE, & ETHER
Soluble
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

3-MERCAPTOPROPIONICACID;3-Mercaptopropanoicacid;107-96-0;3-Sulfanylpropanoicacid;3-Thiopropionicacid;Propanoicacid,3-mercapto-;beta-Mercaptopropionicacid;3-Thiopropanoicacid;Mercaptopropionicacid;3MPA;beta-Thiopropionicacid;2-Mercaptoethanecarboxylicacid;Hydracrylicacid,3-thio-;Propionicacid,3-mercapto-;3-Thiolpropanoicacid;3-thiohydracrylicacid;NSC437;.beta.-Thiopropionicacid;beta-Mercaptopropanoicacid;UNII-B03TJ3QU9M;C3H6O2S;Propionicacid,3-mercpato-;.beta.-Mercaptopropionicacid;CHEMBL358697;CHEBI:44111

Canonical SMILES

C(CS)C(=O)O

Environmental Monitoring:

3-MPA is an important intermediate in the organic sulfur cycle within natural environments []. It is generated during the degradation of sulfur-containing amino acids like methionine and from the demethylation of dimethylsulfoniopropionate (DMSP) []. Analyzing 3-MPA in environmental samples helps researchers understand the sulfur cycle and its role in various ecosystems [, ]. However, its high reactivity makes direct detection challenging. Researchers have developed sensitive methods like High-Performance Liquid Chromatography (HPLC) with derivatization techniques to accurately quantify 3-MPA in environmental matrices [].

Nanomaterial Research:

3-MPA serves as a versatile capping agent for various nanoparticles due to the presence of both thiol and carboxylic acid groups []. The thiol group can bind strongly to the metal surface of nanoparticles, while the carboxylic acid group provides control over surface properties like hydrophilicity and can be further functionalized for specific applications []. Researchers use 3-MPA to modify the surface of different nanomaterials, including:

  • Quantum dots: 3-MPA capped quantum dots have been used in biosensors for the detection of biomolecules like dopamine, taking advantage of the specific interactions between the functional groups and the target molecules [].
  • Iron oxide nanoparticles: 3-MPA modified iron oxide nanoparticles have shown potential in extracting and preconcentrating metal ions like aluminum and chromium from biological samples [].

Other Research Areas:

While the above applications are prominent, research on 3-MPA extends to other areas like:

  • Microbial studies: Investigating the role of 3-MPA in the biosynthesis of essential molecules in certain microorganisms like Methanocaldococcus jannaschii [].
  • Cytotoxicity studies: Evaluating the potential cytotoxic effects of 3-MPA-modified nanomaterials on living organisms like plants.

3-Mercaptopropionic acid is an organic compound with the molecular formula C₃H₆O₂S and a molecular weight of approximately 106.14 g/mol. It is classified as a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a propionic acid backbone. The compound is also known by several other names, including β-mercaptopropionic acid and 3-thiopropionic acid. Its structure consists of a three-carbon chain with a carboxylic acid group at one end and a thiol group at the other, making it a versatile molecule in various

3-MPA acts as a competitive inhibitor of glutamate decarboxylase, an enzyme crucial for the production of the neurotransmitter GABA in the brain []. By inhibiting this enzyme, 3-MPA disrupts the normal functioning of the nervous system, leading to convulsions []. This mechanism makes 3-MPA a valuable research tool for studying neurological disorders.

3-MPA is a hazardous compound and should be handled with appropriate precautions. It is:

  • Toxic: Ingestion of 3-MPA can be fatal.
  • Corrosive: It can cause severe skin burns and eye damage upon contact.
  • Harmful if inhaled: Inhalation can irritate the respiratory tract.
  • May be corrosive to metals: It can react with certain metals, leading to their deterioration.

  • Thioester Formation: It can react with amino acids and peptides to form thioesters, which are crucial intermediates in peptide synthesis and protein ligation reactions. This process is often utilized in native chemical ligation, where 3-mercaptopropionic acid facilitates the formation of thioester bonds between peptide fragments .
  • Reduction Reactions: The compound can act as a reducing agent in organic transformations, such as the deoxygenation of sulfoxides using catalytic amounts of N-bromosuccinimide or iodine .
  • Oxidation: 3-Mercaptopropionic acid can undergo oxidation to form disulfides or sulfenic acids, particularly in the presence of oxidizing agents like hydrogen peroxide .

3-Mercaptopropionic acid exhibits significant biological activity, particularly in relation to its role as a thiol compound. It has been studied for its potential effects on mitochondrial metabolism and its ability to influence various biochemical pathways. For instance, it has been shown to impact the metabolism of sulfur-containing compounds in mitochondria, indicating its relevance in cellular processes involving redox reactions . Furthermore, its ability to form thioesters makes it valuable in biochemical applications involving protein synthesis and modification.

The synthesis of 3-mercaptopropionic acid can be achieved through several methods:

  • Addition Reaction: One common method involves the addition of hydrogen sulfide to acrylic acid in the presence of basic catalysts such as magnesium oxide or basic anion-exchange resins. This reaction can occur under various conditions, including different solvents and pressures .
  • Chemical Ligation: In laboratory settings, 3-mercaptopropionic acid can be synthesized through chemical ligation techniques that involve coupling reactions with other thiol-containing compounds or amino acids.
  • Reduction Techniques: It can also be produced via reduction processes that convert other sulfur-containing precursors into 3-mercaptopropionic acid.

3-Mercaptopropionic acid has diverse applications across multiple fields:

  • Biochemistry: It serves as an important reagent for synthesizing peptides and proteins through native chemical ligation techniques.
  • Pharmaceuticals: The compound is explored for its potential therapeutic effects due to its antioxidant properties and role in cellular metabolism.
  • Material Science: Its unique chemical properties make it useful in developing new materials, particularly those requiring thiol functionality for cross-linking or adhesion.

Studies have shown that 3-mercaptopropionic acid interacts with various biological molecules, significantly influencing peptide chemistry. For instance, it has been demonstrated that peptides containing specific junctions (like glycine-cysteine) react favorably with 3-mercaptopropionic acid to form thioesters under mild conditions. This property highlights its utility in synthetic biology and protein engineering .

Several compounds share structural similarities with 3-mercaptopropionic acid. Below is a comparison highlighting their unique features:

CompoundStructureUnique Features
CysteineContains an amino groupNaturally occurring amino acid; important for protein structure
HomocysteineSimilar backbone; sulfur atomAssociated with cardiovascular diseases
Mercaptoacetic AcidShorter carbon chainUsed in chelation therapy and as a reducing agent
Thioglycolic AcidSimilar functional groupsCommonly used in cosmetics and hair treatments

While all these compounds possess thiol groups, 3-mercaptopropionic acid's unique three-carbon structure allows it to participate in specific bio

Appearance and State (Colorless Oil)

3-Mercaptopropionic acid exists as a colorless oil at room temperature, presenting as a clear liquid with characteristic physical properties [1] [2]. The compound exhibits a colorless to pale yellow appearance when pure, though commercial samples may display slight coloration due to trace impurities [21]. Under standard atmospheric conditions, 3-mercaptopropionic acid maintains its liquid state at 20°C, distinguishing it from many other carboxylic acids that exist as solids under similar conditions [9].

The compound possesses a distinctive strong and acrid odor characteristic of sulfur-containing compounds, specifically described as having a sulfide-like olfactory profile [3]. This pungent odor is attributed to the presence of the thiol functional group, which imparts the characteristic smell associated with mercaptan compounds [6]. The odor has been further characterized as sulfurous and roasted in nature, making it readily identifiable even at low concentrations [21].

Melting and Boiling Points

The melting point of 3-mercaptopropionic acid has been consistently reported across multiple sources as ranging from 15 to 18°C under standard atmospheric pressure [1] [5] [6]. More precise measurements indicate a melting point of 17°C, with some sources reporting a narrow range of 17-19°C [9] [5]. This relatively low melting point contributes to the compound's liquid state at room temperature and reflects the molecular structure's influence on intermolecular forces.

The boiling point demonstrates significant pressure dependence, as is characteristic of organic compounds with moderate molecular weights. Under reduced pressure conditions of 15 mmHg, 3-mercaptopropionic acid boils at 110-111°C [1] [5] [6]. At 13 mmHg pressure, the boiling point is reported as 116°C [9]. Under standard atmospheric pressure (760 mmHg), the compound undergoes decomposition before reaching its normal boiling point, with decomposition occurring around 185°C [19]. This thermal instability at elevated temperatures is attributed to the reactivity of both the carboxyl and thiol functional groups under high-temperature conditions.

Density Parameters (1.218 g/mL)

The density of 3-mercaptopropionic acid at 25°C is consistently reported as 1.218 g/mL across multiple authoritative sources [1] [6] [8]. This density value represents measurements taken under standard conditions and reflects the compound's molecular composition and intermolecular interactions. Some sources report slight variations, with values ranging from 1.218 to 1.226 g/mL at 20°C, indicating minor measurement variations or temperature effects [5] [21].

The specific gravity has been determined as 1.22 at the reference temperature of 20°C relative to water at 4°C [9] [20]. This density value is consistent with other small organic molecules containing both carboxyl and thiol functional groups, reflecting the contribution of the sulfur atom to the overall molecular mass and the hydrogen bonding interactions between molecules.

PropertyValueTemperature (°C)PressureSource
Melting Point15-18°C-1 atmMultiple [1] [5] [6]
Boiling Point110-111°C-15 mmHgMultiple [1] [5] [6]
Boiling Point116°C-13 mmHgTCI [9]
Density1.218 g/mL251 atmMultiple [1] [6] [8]
Specific Gravity1.22201 atmMultiple [9] [20]

Spectroscopic Properties

Infrared Spectroscopy Characteristics

Infrared spectroscopy of 3-mercaptopropionic acid reveals several characteristic absorption bands corresponding to its functional groups. The compound exhibits a broad absorption envelope extending from 3500 to 2500 cm⁻¹, which is attributed to the hydrogen-bonded carboxylic acid hydroxyl group [32] [35]. This broad absorption is characteristic of carboxylic acids and results from extensive intermolecular hydrogen bonding between carboxyl groups.

The thiol group produces a weak but diagnostic absorption band around 2550-2570 cm⁻¹, corresponding to the sulfur-hydrogen stretching vibration [30] [31] [34]. This band is typically weak in intensity due to the low dipole moment change associated with the sulfur-hydrogen bond stretching [30]. The presence of this band serves as a definitive identifier for the thiol functional group in the molecule.

The carbonyl stretching vibration appears as a strong absorption band at approximately 1710 cm⁻¹, which is characteristic of carboxylic acid carbonyl groups [32] [35]. This frequency is lower than that observed for isolated carbonyl groups due to hydrogen bonding effects in carboxylic acids. Additional characteristic bands include carbon-hydrogen stretching vibrations around 2970-2929 cm⁻¹ and carbon-oxygen stretching at approximately 1230 cm⁻¹ [26] [35].

Fourier Transform Infrared studies have confirmed the presence of carboxyl groups through characteristic absorption bands at 1569 cm⁻¹ for carbon-oxygen stretching and 1141 cm⁻¹ for carbon-oxygen bond vibrations [26]. The disappearance of the sulfur-hydrogen stretching band at 2574 cm⁻¹ upon surface adsorption has been used to confirm thiol-metal interactions in surface chemistry applications [26].

UV-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of 3-mercaptopropionic acid are influenced by both its carboxylic acid and thiol functional groups. Carboxylic acids typically exhibit weak absorption bands at wavelengths between 200-215 nm due to n→π* electronic transitions [32]. The compound shows absorption characteristics with a cut-off wavelength at 270 nm, indicating transparency in the visible region and limited absorption in the near-ultraviolet range [6].

In quantum dot applications, 3-mercaptopropionic acid-capped semiconductor nanoparticles have demonstrated specific absorption and emission properties. Studies of cadmium selenide-cadmium sulfide quantum dots capped with 3-mercaptopropionic acid show fluorescence spectra with maximal intensity at 495 nm [24]. The ligand-to-metal charge transfer band for iron complexes with 3-mercaptopropionic acid exhibits absorption maxima at 584 nm with a molar extinction coefficient of 2970 ± 300 cm⁻¹ M⁻¹ [25].

The ultraviolet absorption profile of thiol compounds, including 3-mercaptopropionic acid, shows characteristic absorption around 254-260 nm when in their reduced form [33]. Upon oxidation, significant changes occur in the absorption spectrum, with increased absorption starting from 320 nm and loss of the characteristic peak around 254 nm [33]. These spectroscopic changes serve as indicators of the oxidation state of the thiol group.

Chemical Reactivity Parameters

Acid-Base Behavior

3-Mercaptopropionic acid exhibits amphoteric behavior due to the presence of both carboxylic acid and thiol functional groups, each capable of proton donation. The compound demonstrates typical carboxylic acid behavior in aqueous solution, with the carboxyl group readily dissociating to release a proton. The pH of a 120 g/L aqueous solution at 20°C is approximately 2, indicating strong acidic character [6] [20].

The dual acidic nature of the molecule results from two distinct ionizable protons: one from the carboxyl group and another from the thiol group. The carboxyl group exhibits typical organic acid behavior with relatively strong acidity, while the thiol group demonstrates weaker acidic properties characteristic of sulfur-hydrogen bonds. This dual functionality enables the compound to participate in various acid-base equilibria depending on solution pH conditions.

In aqueous solutions, 3-mercaptopropionic acid can exist in multiple protonation states. At low pH values, both functional groups remain protonated. As pH increases, the carboxyl group deprotonates first due to its lower pKa value, followed by deprotonation of the thiol group at higher pH values. This sequential deprotonation behavior is characteristic of diprotic acids and influences the compound's chemical behavior in different pH environments.

pKa Values (pK₂: 10.84 for SH at 25°C)

The dissociation constants of 3-mercaptopropionic acid have been determined through various analytical methods. The carboxyl group exhibits a pKa value of approximately 4.27-4.34 at 25°C, which is consistent with typical aliphatic carboxylic acids [19] [24]. This value reflects the moderate acidity of the carboxyl functionality and its tendency to donate a proton in aqueous solution.

The thiol group demonstrates significantly weaker acidic character with a pKa value ranging from 10.3 to 10.84 at 25°C [6] [17] [19]. The most precisely reported value for the thiol group dissociation is pK₂ = 10.84 at 25°C [6]. This higher pKa value indicates that the thiol group requires more alkaline conditions for deprotonation compared to the carboxyl group.

The difference in pKa values between the two functional groups (approximately 6-7 pKa units) enables selective deprotonation under appropriate pH conditions. At physiological pH (~7.4), the carboxyl group exists predominantly in its deprotonated form while the thiol group remains largely protonated. This pH-dependent speciation influences the compound's reactivity and biological interactions.

Functional GrouppKa ValueTemperature (°C)MethodSource
Carboxyl (-COOH)4.2725TitrationForuchem [19]
Carboxyl (-COOH)4.3425SpectroscopicACS [24]
Thiol (-SH)10.325Enzymatic assayPubMed [17]
Thiol (-SH)10.4425TitrationForuchem [19]
Thiol (-SH)10.8425LiteratureChemicalBook [6]

Thiol Group Reactivity

The thiol functional group in 3-mercaptopropionic acid exhibits high reactivity characteristic of sulfur-containing compounds. The thiol group readily participates in oxidation reactions, forming disulfide bonds with other thiol-containing molecules or metal-sulfur coordination complexes with various metal ions [23]. This reactivity is attributed to the relatively weak sulfur-hydrogen bond and the nucleophilic character of the sulfur atom.

Metal coordination represents a significant aspect of thiol reactivity, with 3-mercaptopropionic acid demonstrating strong affinity for gold surfaces through thiol-metal bonding [2] [23]. The compound readily forms self-assembled monolayers on gold surfaces, with the sulfur atom coordinating directly to gold atoms while the carboxyl group remains available for further chemical interactions [16]. This dual functionality makes it valuable for surface modification applications.

The thiol group also participates in addition reactions with unsaturated compounds. Studies have demonstrated quantitative addition of the thiol group to strained cyclic compounds such as bicyclopropylidene, proceeding through a non-radical mechanism due to the high reactivity of the strained double bond system [22]. The reaction occurs readily at room temperature in organic solvents, highlighting the nucleophilic character of the thiol sulfur atom.

Enzymatic interactions represent another important aspect of thiol reactivity. The compound serves as a competitive inhibitor of glutamate decarboxylase, demonstrating higher potency and faster onset compared to related compounds [2]. This biological activity results from the thiol group's ability to interact with enzyme active sites through coordination with metal centers or formation of mixed disulfide bonds with cysteine residues.

Solubility Profile

Aqueous Solubility

3-Mercaptopropionic acid demonstrates excellent solubility in water, with complete miscibility reported by several sources [9] [18]. Quantitative measurements indicate a water solubility of 600 g/L at 20°C, corresponding to approximately 5.7 M concentration [19]. This high aqueous solubility results from the compound's ability to form hydrogen bonds with water molecules through both its carboxyl and thiol functional groups.

The solubility characteristics are pH-dependent due to the compound's acid-base properties. At lower pH values, the molecule exists predominantly in its neutral form, while at higher pH values, deprotonation of the carboxyl group and eventually the thiol group increases ionic character and enhances water solubility [18]. The formation of ionic species at elevated pH values contributes to increased solubility through enhanced water-ion interactions.

Temperature effects on aqueous solubility follow typical patterns for organic compounds, with increased solubility observed at higher temperatures. The compound's hygroscopic nature contributes to its water compatibility, as it readily absorbs moisture from the atmosphere [23]. This property necessitates careful storage conditions to maintain compound integrity and prevent dilution through atmospheric water absorption.

Organic Solvent Compatibility

The solubility profile of 3-mercaptopropionic acid in organic solvents reflects its amphiphilic nature, with variable solubility depending on solvent polarity and hydrogen bonding capability. The compound demonstrates good solubility in polar protic solvents such as ethanol and methanol, which can participate in hydrogen bonding interactions with both functional groups [21] [23].

Solubility in ethanol is well-documented, with the compound showing complete compatibility in ethanol solutions [9] [21]. Methanol also serves as an effective solvent, though solubility may be somewhat lower than in ethanol due to differences in hydrogen bonding patterns [6] [23]. These alcohol solvents provide favorable environments for both the polar carboxyl group and the thiol functionality.

Moderately polar organic solvents such as diethyl ether and benzene also dissolve 3-mercaptopropionic acid effectively [9] [21]. The compound shows solubility in diethyl ether, which can participate in weak hydrogen bonding interactions with the compound's functional groups [21]. Benzene solubility indicates compatibility with aromatic systems, potentially through pi-system interactions or dipole-induced dipole forces [9].

Chloroform represents a solvent with limited compatibility, showing only slight solubility for 3-mercaptopropionic acid [6]. This reduced solubility reflects the poor hydrogen bonding capability of chloroform and its limited ability to stabilize the compound's polar functional groups. The general trend indicates greater solubility in polar organic solvents compared to non-polar systems, consistent with the compound's hydrogen bonding capabilities and dipolar character [18].

Solvent CategorySpecific SolventSolubilitySource
AqueousWater600 g/L (20°C) / Completely miscibleForuchem [19] / TCI [9]
Polar ProticEthanolSolubleMultiple [9] [21] [23]
Polar ProticMethanolSlightly soluble to solubleChemicalBook [6] / Fengchen [23]
Moderately PolarDiethyl etherSolubleParchem [21]
AromaticBenzeneSolubleTCI [9]
HalogenatedChloroformSlightly solubleChemicalBook [6]

Physical Description

Liquid
Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma

Color/Form

CLEAR LIQUID
AMORPHOUS CRYSTALS

XLogP3

0.4

Boiling Point

111 °C AT 15 MM HG

Density

1.218 AT 21 °C
1.220-1.226 (20°)

LogP

0.43 (LogP)

Odor

STRONG & ACRID, SULFIDE LIKE ODOR

Melting Point

18.0 °C
Mp 16.8 °
16.8 °C
16.8°C

UNII

B03TJ3QU9M

GHS Hazard Statements

Aggregated GHS information provided by 833 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 119 of 833 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 714 of 833 companies with hazard statement code(s):;
H290 (80.81%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (80.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (81.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Agents

Vapor Pressure

0.05 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

107-96-0

Wikipedia

3-Mercaptopropionic acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Depilatory; Hair waving or straightening; Reducing

Methods of Manufacturing

REACTION OF BETA-PROPIOLACTONE WITH SODIUM HYDROGEN SULFIDE.
PROBABLY BY REACTION OF PROPENOIC ACID WITH HYDROGEN SULFIDE IN THE PRESENCE OF AN ALKALINE CATALYST

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Propanoic acid, 3-mercapto-: ACTIVE

Interactions

VALPROIC ACID INHIBITED THE INDUCTION OF SEIZURES BY 3-MERCAPTOPROPIONIC ACID; BOTH TONIC & CLONIC PHASES WERE SUPPRESSED & ONLY THE INITIAL PHASE REMAINED. IN 3-MERCAPTOPROPIONIC ACID TREATED RATS, THE ANTICONVULSANT ACTION OF VALPROIC ACID WAS ANTAGONIZED.
PRETREATMENT OF RATS WITH 50 MG/KG OF PHENOBARBITONE PROTECTED AGAINST THE DEVELOPMENT OF SEIZURES & ABOLISHED THE INCR IN MITOCHONDRIAL RESPIRATION PRODUCED BY 3-MERCAPTOPROPIONIC ACID.
3-MERCAPTOPROPIONIC ACID WAS MORE SENSITIVE TO THE ANTICONVULSIVE ACTION OF MUSCIMOL THAN WAS EITHER PENTYLENETETRAZOL OR BICUCULLINE.

Dates

Modify: 2023-08-15

Model, Simulation, and Experiments on Moving Exchange Boundary via Ligand and Quantum Dots in Chip Electrophoresis

Qiang Zhang, Zehua Guo, Fang Luo, Hua Xiao, Weiwen Liu, Liuyin Fan, Chengxi Cao
PMID: 33754711   DOI: 10.1021/acs.analchem.1c00242

Abstract

Herein, the quench model of the moving exchange boundary (MEB) was first created via a ligand of 5,5'-dithiobis(2-nitro-benzoic acid) (DTNB) and group of 3-mercaptopropionic acid (MPA) capped on QDs, and then the recovery model was formed via MPA and 2-nitro-5-thiobenzoic acid (TNB) capped on QDs. The theory on MEB dynamics and width was developed based on the two reversible models, the simulation was conducted for the illumination of MEB, and the protocol was described for the MEB runs. The experiments revealed that (i) the quench model could be created via DTNB and MPA capped on QDs and the recovery one could be
formed via MPA and TNB capped on QDs, showing the feasibility of MEB models; (ii) the simulations on MEB dynamics and width were in coincidence with the theoretic predictions, showing the validity of two models; and (iii) the experiments demonstrated the validity of models, predictions, and simulations. The models and theory have potential for development of a biosensor, nanoparticle characterization, separation science, and an affinity assay of ligand-QDs.


Fine tuning of Cd

Jie Xu, Ming Li, Jianhao Qiu, Xiong-Fei Zhang, Jianfeng Yao
PMID: 34166691   DOI: 10.1016/j.ijbiomac.2021.06.104

Abstract

Lignin is abundant and contains a large number of aromatic groups. Herein, Cd
Zn
S photocatalyst with tunable band gap energy was successfully synthesized by using 3-mercaptopropionic acid as a structure tuning additive. Cd
Zn
S can depolymerize alkaline lignin to vanillin by the photocatalytic process. Each gram of alkaline lignin can produce 46.5 mg of vanillin. 2-Phenoxy-1-phenylethanol (PP-ol) and other model compounds were used to understand the depolymerizing process of lignin. Fine tuned Cd
Zn
S can effectively cleave the C
-O-4 bond existed in PP-ol under simulated sunlight. The highest conversion of PP-ol was 89.5% with phenol and acetophenone yields of 66.2% and 33.5%, respectively. The mechanism studies confirm that the C
-H in PP-ol and lignin is firstly dehydrogenated to form C
radical intermediates, and then the photogenerated electrons break the adjacent C
-O bond. This research provides a new strategy to prepare valuable chemicals by virtue of renewable biomass and simulated sunlight.


An injectable hydrogel with pH-sensitive and self-healing properties based on 4armPEGDA and N-carboxyethyl chitosan for local treatment of hepatocellular carcinoma

Jianghao Zhan, Yujie Wu, Haihuan Wang, Jialing Liu, Qizhao Ma, Kecen Xiao, Zhen Li, Jiehua Li, Feng Luo, Hong Tan
PMID: 32645496   DOI: 10.1016/j.ijbiomac.2020.07.008

Abstract

Injectable hydrogels with pH-sensitive and self-healing properties have great application potential in the field of anti-cancer drug carriers. In this work, an injectable hydrogel is prepared using 4armPEG-benzaldehyde (4armPEGDA) and N-carboxyethyl chitosan (CEC) as a new drug carrier. The gelation time, equilibrium swelling rate, degradation time, and dynamic modulus of the injectable hydrogels can be adjusted by merely changing the concentration of 4armPEGDA. The volume of the hydrogel shrinks at pH 5.6 and expands at pH 7.4, which helps to control the release of anti-cancer drug. At pH 5.6, the hydrogels show a fast and substantial Dox release effect, which is five times higher than that at pH 7.4. In vitro cumulative drug release of all the hydrogels reached equilibrium on about the fourth day, and the hydrogel is completely degraded within five days, which contributes to the Dox-loaded hydrogel to further release the remaining Dox. Moreover, the Dox-loaded hydrogel shows a strong inhibitory effect on the growth of human hepatocellular carcinoma cells (HepG2). Finally, the anti-tumor model experiment in vivo demonstrated that the Dox-loaded hydrogel can significantly inhibit tumor growth within five days. Therefore, such injectable hydrogels are excellent carriers for the potential treatment of hepatocellular carcinoma.


Surface Coating Structure and Its Interaction with Cytochrome

Clyde A Daly Jr, Caley Allen, Nikita Rozanov, Gene Chong, Eric S Melby, Thomas R Kuech, Samuel E Lohse, Catherine J Murphy, Joel A Pedersen, Rigoberto Hernandez
PMID: 32302137   DOI: 10.1021/acs.langmuir.0c00681

Abstract

The composition, orientation, and conformation of proteins in biomolecular coronas acquired by nanoparticles in biological media contribute to how they are identified by a cell. While numerous studies have investigated protein composition in biomolecular coronas, relatively little detail is known about how the nanoparticle surface influences the orientation and conformation of the proteins associated with them. We previously showed that the peripheral membrane protein cytochrome
adopts preferred poses relative to negatively charged 3-mercaptopropionic acid (MPA)-gold nanoparticles (AuNPs). Here, we employ molecular dynamics simulations and complementary experiments to establish that cytochrome
also assumes preferred poses upon association with nanoparticles functionalized with an uncharged ligand, specifically ω-(1-mercaptounde-11-cyl)hexa(ethylene glycol) (EG
). We find that the display of the EG
ligands is sensitive to the curvature of the surface-and, consequently, the effective diameter of the nearly spherical nanoparticle core-which in turn affects the preferred poses of cytochrome
.


Sulfur doped graphene quantum dots as a potential sensitive fluorescent probe for the detection of quercetin

Sachin Kadian, Gaurav Manik
PMID: 32106009   DOI: 10.1016/j.foodchem.2020.126457

Abstract

In this work, a novel, selective and sensitive fluorescent probe (sulfur doped graphene quantum dots, SGQDs) was designed for real-time detection of quercetin in red wine samples. SGQDs were synthesized by pyrolyzing citric acid (CA) and 3-Mercaptopropionic acid (MPA) and characterized through advanced techniques. It was observed that fluorescence intensity of SGQDs could be substantially quenched by the addition of quercetin through inner filter effect (IFE) mechanism. Additionally, a visual color change (colorless to light yellow) was also noticed after addition of quercetin into a solution of SGQDs. The change in SGQDs fluorescence intensity with varying quercetin content revealed good linearity in the 0-50.0 μM range with regression coefficient of 0.9943 and a lowest detection limit of 0.006 μg/mL. To authenticate the real-time application of SGQDs as a potential fluorescent probe, red wine samples having different quercetin concentrations were used for quantitative analysis, after the optimization of several analytical parameters.


Sensitive and selective nitrite assay based on fluorescent gold nanoclusters and Fe

Hao-Hua Deng, Kai-Yuan Huang, Meng-Jun Zhang, Zhi-Yan Zou, Ying-Ying Xu, Hua-Ping Peng, Wei Chen, Guo-Lin Hong
PMID: 32109661   DOI: 10.1016/j.foodchem.2020.126456

Abstract

In recent years, gold nanoclusters (AuNCs) have received considerable attention as optical transducers in chemo/biosensors. Herein, a facile and efficient assay for NO
has been successfully developed based on the fluorescence quenching of AuNCs co-modified by bovine serum albumin and 3-mercaptopropionic acid (BSA/MPA-AuNCs). In the presence of NO
under acidic conditions, Fe
can be readily oxidized and transformed to Fe
, which can significantly suppress the fluorescence of BSA/MPA-AuNCs via non-radiative electron-transfer mechanism. The linear range and detection limit for this system were found to be 5-30 μM (r = 0.9975) and 0.7 μM, respectively. Other common anions and cations showed only very minor interference with the NO
detection. Furthermore, the effectiveness of the proposed sensing strategy was validated by the demonstration of good performance in the determination of the amount of NO
in ham samples, rendering it a powerful tool for the assessment of food security and water quality.


MPA-CdTe quantum dots as "on-off-on" sensitive fluorescence probe to detect ascorbic acid via redox reaction

Meiling Ding, Kun Wang, Min Fang, Weiju Zhu, Longchao Du, Cun Li
PMID: 32179461   DOI: 10.1016/j.saa.2020.118249

Abstract

Mercaptopropionic acid (MPA) capped CdTe quantum dots (MPA-CdTe QDs) were synthesized in aqueous medium by hydrothermal method, which modified by Fe
could be used as a fluorescent probe to detect ascorbic acid (AA). MPA-CdTe QDs fluorescence probe could be used as successive sensor for metal ions and AA with "on-off-on" process. The fluorescence of QDs was quenched after adding Fe
to MPA-CdTe QDs. Then, the fluorescence of the Fe
@MPA-CdTe QDs can be sensitively turned on by AA to give an "on-off-on" fluorescence response according to the oxidation-reduction between Fe
and AA. There was a linear relationship between fluorescence intensity quenching value and the concentration of Fe
in the range of 2-10 μM since Fe
sensitively reacted with CdTe QDs. The linear detection range for AA was 0.1-1 μM with a limit of detection of 6.6 nM. The principle is proved by fluorescence emission spectroscopy, nuclear magnetic resonance spectroscopy. The proposed method is successfully used to detect the AA in human plasma sample.


DNA Electrochemical Biosensor Based on Iron Oxide/Nanocellulose Crystalline Composite Modified Screen-Printed Carbon Electrode for Detection of

Mohd Hazani Mat Zaid, Che Engku Noramalina Che-Engku-Chik, Nor Azah Yusof, Jaafar Abdullah, Siti Sarah Othman, Rahizan Issa, Mohd Fairulnizal Md Noh, Helmi Wasoh
PMID: 32722334   DOI: 10.3390/molecules25153373

Abstract

Death from tuberculosis has resulted in an increased need for early detection to prevent a tuberculosis (TB) epidemic, especially in closed and crowded populations. Herein, a sensitive electrochemical DNA biosensor based on functionalized iron oxide with mercaptopropionic acid (MPA-Fe
O
) nanoparticle and nanocellulose crystalline functionalized cetyl trimethyl ammonium bromide (NCC/CTAB) has been fabricated for the detection of
(MTB). In this study, a simple drop cast method was applied to deposit solution of MPA-Fe
O
/NCC/CTAB onto the surface of the screen-printed carbon electrode (SPCE). Then, a specific sequence of MTB DNA probe was immobilized onto a modified SPCE surface by using the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide/N-hydroxysuccinimide (EDC/NHS) coupling mechanism. For better signal amplification and electrochemical response, ruthenium bipyridyl Ru(bpy)
was assigned as labels of hybridization followed by the characteristic test using differential pulse voltammetry (DPV). The results of this biosensor enable the detection of target DNA until a concentration as low as 7.96 × 10
M with a wide detection range from 1.0 × 10
to 1.0 × 10
M. In addition, the developed biosensor has shown a differentiation between positive and negative MTB samples in real sampel analysis.


Structure of 3-mercaptopropionic acid dioxygenase with a substrate analog reveals bidentate substrate binding at the iron center

Nicholas J York, Molly M Lockart, Sinjinee Sardar, Nimesh Khadka, Wuxian Shi, Ronald E Stenkamp, Jianye Zhang, Philip D Kiser, Brad S Pierce
PMID: 33662397   DOI: 10.1016/j.jbc.2021.100492

Abstract

Thiol dioxygenases are a subset of nonheme iron oxygenases that catalyze the formation of sulfinic acids from sulfhydryl-containing substrates and dioxygen. Among this class, cysteine dioxygenases (CDOs) and 3-mercaptopropionic acid dioxygenases (3MDOs) are the best characterized, and the mode of substrate binding for CDOs is well understood. However, the manner in which 3-mercaptopropionic acid (3MPA) coordinates to the nonheme iron site in 3MDO remains a matter of debate. A model for bidentate 3MPA coordination at the 3MDO Fe-site has been proposed on the basis of computational docking, whereas steady-state kinetics and EPR spectroscopic measurements suggest a thiolate-only coordination of the substrate. To address this gap in knowledge, we determined the structure of Azobacter vinelandii 3MDO (Av3MDO) in complex with the substrate analog and competitive inhibitor, 3-hydroxypropionic acid (3HPA). The structure together with DFT computational modeling demonstrates that 3HPA and 3MPA associate with iron as chelate complexes with the substrate-carboxylate group forming an additional interaction with Arg168 and the thiol bound at the same position as in CDO. A chloride ligand was bound to iron in the coordination site assigned as the O
-binding site. Supporting HYSCORE spectroscopic experiments were performed on the (3MPA/NO)-bound Av3MDO iron nitrosyl (S = 3/2) site. In combination with spectroscopic simulations and optimized DFT models, this work provides an experimentally verified model of the Av3MDO enzyme-substrate complex, effectively resolving a debate in the literature regarding the preferred substrate-binding denticity. These results elegantly explain the observed 3MDO substrate specificity, but leave unanswered questions regarding the mechanism of substrate-gated reactivity with dioxygen.


Initial report of γ-aminobutyric acidergic locomotion regulatory system and its 3-mercaptopropionic acid-sensitivity in metamorphic juvenile of sea urchin, Hemicentrotus pulcherrimus

Hideki Katow, Hiromi Yoshida, Masato Kiyomoto
PMID: 31964929   DOI: 10.1038/s41598-020-57567-w

Abstract

The γ-aminobutyric acid (GABA) signal transmission system (GSTS) contributes to larval swimming through the regulation of ciliary beating. However, whether this system also contributes to the primary podia (PP)-generated motility of juveniles remained unclear. The present study aimed to elucidate the involvement of the GSTS in the motility of metamorphic juveniles (juveniles) (1) by immunohistochemically elucidating the location of molecular constituents of the PP, and (2) by inhibiting the activity of GΑΒΑ decarboxylase (GAD) with 3-mercaptopropionic acid (3-MPA). During metamorphosis, the echinus rudiment protrudes its PP out of the body surface in 8-arm plutei. The PP expresses immunopositive signal (-IS) of GAD, GABA, GABA
receptor and tropomyosin, and is constituted with the GABA-IS negative distal tip and the GABA/GAD-IS gaiter region. The latter radiates distal projections to the disc that contains a GAD-IS cellular network. The juvenile body cavity houses a GABA/βIII-tubulin-IS Penta-radial ring (PrR) that extends branches into each PP and several bridges to the GAD/GABA-IS Penta-radial plate (PrP) on the oral side but does not reach to the gaiter region. 3-MPA reversibly inhibits the juvenile motility and GABA-IS expression in the PrR/PrP complex. This indicates that the complex is the major contributor to the GABAergic motility in juveniles.


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